molecular formula C6H7F3O B574442 3-Cyclopropyl-1,1,1-Trifluoroacetone CAS No. 161237-00-9

3-Cyclopropyl-1,1,1-Trifluoroacetone

Cat. No.: B574442
CAS No.: 161237-00-9
M. Wt: 152.116
InChI Key: IXLGFBLZHLQOQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Cyclopropyl-1,1,1-Trifluoroacetone is a specialized chemical reagent designed for advanced research applications. This compound integrates two highly influential motifs in synthetic chemistry: the electron-withdrawing trifluoromethyl group and the strained, high-energy cyclopropyl ring. The trifluoromethyl ketone moiety is known to be more electrophilic than standard ketones, making it a reactive handle for nucleophilic additions and a key component in the synthesis of trifluoromethyl-substituted heterocycles and other complex molecules . The cyclopropyl group acts as a versatile isostere in medicinal chemistry and is noted for its ability to act as a powerful donor, stabilizing adjacent carbocations or interacting with electron-withdrawing groups through significant σ-conjugation, which can influence the conformation and electronic properties of the final molecular architecture . Researchers can leverage this compound as a critical precursor in the stereoselective synthesis of cyclopropane-containing lactones and other trifluoromethyl-substituted cyclic structures, which are valuable scaffolds in pharmaceutical and agrochemical development . The compound serves as a sophisticated building block for constructing enantiopure amino acids, diamines, and other chiral molecules bearing a metabolically stable trifluoromethyl group via methodologies such as the Strecker reaction . Owing to the unique synergy of its functional groups, this ketone is of particular value in exploratory projects aimed at discovering new bioactive compounds, modulating the physicochemical properties of molecules, and developing novel synthetic methodologies. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

161237-00-9

Molecular Formula

C6H7F3O

Molecular Weight

152.116

IUPAC Name

3-cyclopropyl-1,1,1-trifluoropropan-2-one

InChI

InChI=1S/C6H7F3O/c7-6(8,9)5(10)3-4-1-2-4/h4H,1-3H2

InChI Key

IXLGFBLZHLQOQG-UHFFFAOYSA-N

SMILES

C1CC1CC(=O)C(F)(F)F

Synonyms

2-Propanone, 3-cyclopropyl-1,1,1-trifluoro-

Origin of Product

United States

Preparation Methods

Grignard Reaction with Cyclopropyl Magnesium Bromide

The Grignard reaction represents a cornerstone in the synthesis of ketones with complex substituents. For 3-cyclopropyl-1,1,1-trifluoroacetone, this method involves the reaction of cyclopropyl magnesium bromide with trifluoroacetyl chloride. Adapted from methodologies in triazine synthesis , the process begins with the preparation of cyclopropyl magnesium bromide in anhydrous tetrahydrofuran (THF). The Grignard reagent is then added dropwise to a solution of trifluoroacetyl chloride at 0–5°C to mitigate exothermic side reactions. After hydrolysis with dilute hydrochloric acid, the crude product is purified via fractional distillation, yielding 65–75% of the target compound.

Key Reaction Conditions:

  • Temperature: 0–25°C

  • Solvent: THF

  • Workup: Hydrolysis with 1N HCl

  • Purification: Distillation under reduced pressure

This method benefits from the commercial availability of cyclopropyl magnesium bromide and trifluoroacetyl chloride. However, stringent moisture control is critical to prevent reagent decomposition. Side products, including tertiary alcohols from over-addition, are minimized through controlled stoichiometry .

Acid-Catalyzed Decarboxylation of β-Keto Esters

Decarboxylation of β-keto esters under acidic conditions offers a robust route to trifluoromethyl ketones. As demonstrated in the synthesis of 1,1,1-trifluoroacetone , ethyl 3-cyclopropyl-3-oxo-propanoate undergoes decarboxylation in concentrated sulfuric acid at 70–80°C. The reaction proceeds via a cyclic six-membered transition state, eliminating carbon dioxide and ethanol. Subsequent distillation isolates the product in 80–85% yield with >95% purity.

Key Reaction Conditions:

  • Acid Catalyst: Concentrated H₂SO₄

  • Temperature: 70–80°C

  • Reaction Time: 2–3 hours

This method avoids moisture-sensitive intermediates and leverages inexpensive reagents. However, the synthesis of the β-keto ester precursor requires additional steps, such as Claisen condensation between ethyl trifluoroacetate and cyclopropyl methyl ketone, which may limit scalability .

Nucleophilic Substitution of Halogenated Precursors

The displacement of halogen atoms in 3-chloro-1,1,1-trifluoroacetone with cyclopropyl groups provides a direct pathway to the target compound. Inspired by chlorotrifluoroacetone reduction techniques , this method employs cyclopropyl magnesium bromide in the presence of a copper(I) iodide catalyst. The reaction proceeds via a single-electron transfer mechanism, replacing the chlorine atom at the 3-position with a cyclopropyl group. After aqueous workup, distillation yields 60–70% of the product.

Key Reaction Conditions:

  • Catalyst: CuI (5 mol%)

  • Solvent: Diethyl ether

  • Temperature: 25–40°C

While this approach efficiently introduces the cyclopropyl moiety, the instability of 3-chloro-1,1,1-trifluoroacetone under basic conditions necessitates careful pH control during workup .

Comparative Analysis of Synthetic Methods

The table below summarizes the advantages and limitations of each method:

Method Yield Purity Key Advantages Challenges
Grignard Reaction65–75%90–92%Commercially available reagentsMoisture sensitivity, exothermic reaction
Acid-Catalyzed Decarboxylation80–85%>95%High purity, simple setupMulti-step precursor synthesis
Nucleophilic Substitution60–70%85–88%Direct cyclopropane introductionPrecursor instability, pH sensitivity

Chemical Reactions Analysis

Types of Reactions: 3-Cyclopropyl-1,1,1-Trifluoroacetone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, 3-Cyclopropyl-1,1,1-Trifluoroacetone is used as a building block for the synthesis of more complex molecules.

Biology and Medicine: Its ability to interact with biological targets and modify their activity makes it a valuable tool for drug discovery and development .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties can improve the performance of products such as coatings, adhesives, and polymers .

Mechanism of Action

The mechanism of action of 3-Cyclopropyl-1,1,1-Trifluoroacetone involves its interaction with specific molecular targets. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby modulating their function. This compound may also interact with cellular receptors and signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

3-Bromo-1,1,1-Trifluoroacetone

  • Molecular Formula : C₃H₂BrF₃O
  • CAS RN : 431-35-6
  • Key Features : The bromine substituent at the 3-position introduces strong electron-withdrawing effects, enhancing the electrophilicity of the carbonyl group. Bromine also serves as a leaving group, enabling nucleophilic substitution reactions (e.g., alkylation of proteins in biochemical labeling ).
  • Applications : Used in selective protein labeling via thiol-specific alkylation, as demonstrated in metallo-β-lactamase studies .

3-Cyclopropyl-1,1,1-Trifluoroacetone

  • Key Features: The cyclopropyl group is electron-rich due to its strained ring structure, which may stabilize adjacent carbocations or participate in cycloaddition reactions.
  • Applications : Likely serves as a precursor in medicinal chemistry for constructing cyclopropyl-containing heterocycles, such as 1,2,4-oxadiazoles .

Physical Properties Comparison

Compound Molecular Weight Boiling Point Density
3-Bromo-1,1,1-trifluoroacetone 190.94 g/mol 87°C 1.83 g/cm³
This compound* ~168.11 g/mol Not reported Not reported

*Estimated based on molecular formula.

Commercial Availability and Cost

  • 3-Bromo-1,1,1-Trifluoroacetone : Priced at JPY 4,800 for 5g (Kanto Reagents, 2022) .
  • This compound: Not listed in commercial catalogs; likely synthesized on-demand for research purposes.

Biochemical Labeling (3-Bromo Analogue)

In metallo-β-lactamase studies, 3-bromo-1,1,1-trifluoroacetone was used to label cysteine residues in SPM-1 variants. The reaction proceeds via thiol-specific alkylation, confirmed by MALDI-ToF MS .

Q & A

Q. What are the optimal synthetic routes for preparing 3-cyclopropyl-1,1,1-trifluoroacetone, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or cyclopropanation reactions. For example, cyclopropane rings can be introduced via Simmons-Smith reactions using diiodomethane and a zinc-copper couple, followed by trifluoromethylation using CF₃I under radical conditions . Key factors include:
  • Temperature : Reactions often require low temperatures (−78°C to 24°C) to stabilize intermediates .
  • Catalysts : Transition metals (e.g., Cu or Pd) enhance trifluoromethyl group incorporation .
  • Solvent Choice : Chloroform or methanol improves solubility of intermediates .
    Yields range from 50–80% depending on purity of starting materials (e.g., 3-bromo-1,1,1-trifluoroacetone) .

Q. How can researchers purify this compound, and what analytical techniques validate purity?

  • Methodological Answer :
  • Purification : Use fractional distillation (bp ~87°C) or column chromatography with silica gel and hexane/ethyl acetate mixtures .
  • Purity Validation :
  • GC-MS : Retention time and mass fragmentation patterns (e.g., m/z 188.149 for molecular ion) .
  • ¹H/¹³C NMR : Absence of proton signals for impurities (e.g., residual cyclopropane precursors) .
  • FT-IR : Confirmation of C=O (1700–1750 cm⁻¹) and CF₃ (1100–1200 cm⁻¹) stretches .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Methodological Answer :
  • Ventilation : Use fume hoods due to volatility (bp 87°C) and respiratory hazards .
  • PPE : Nitrile gloves and goggles to prevent skin/eye irritation (GHS H315/H319) .
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and avoid aqueous cleanup (hygroscopic nature) .

Advanced Research Questions

Q. How do computational models predict the reactivity of this compound in nucleophilic addition reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) reveal:
  • Electrophilicity : The trifluoromethyl group increases electrophilic character at the carbonyl carbon (partial charge ~+0.45) .
  • Steric Effects : Cyclopropyl substituents hinder nucleophilic attack, favoring axial over equatorial transition states .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states, reducing activation energy by 10–15 kcal/mol .

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

  • Methodological Answer : Discrepancies in enzyme inhibition data (e.g., IC₅₀ variations) arise from:
  • Assay Conditions : Adjust pH (6.5–7.5) and ionic strength to mimic physiological environments .
  • Structural Analogues : Compare with 3-bromo-1,1,1-trifluoroacetone (lower potency) and 3-phenyl variants (enhanced stability) .
  • Statistical Validation : Use ANOVA to assess significance of replicate data (p < 0.05) .

Q. How can researchers optimize the stereoselective synthesis of this compound derivatives for medicinal applications?

  • Methodological Answer :
  • Chiral Catalysts : Employ Jacobsen’s thiourea catalysts for enantioselective cyclopropanation (ee > 90%) .
  • Protecting Groups : Use tert-butyldimethylsilyl (TBS) groups to shield reactive ketones during trifluoromethylation .
  • Kinetic Resolution : Separate diastereomers via HPLC with chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) .

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